2,4,6-Trichloroisophthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichlorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3N2/c9-6-1-7(10)5(3-13)8(11)4(6)2-12/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUWIHEYZXJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941699 | |
| Record name | 2,4,6-Trichlorobenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19861-59-7 | |
| Record name | 2,4,6-Trichloroisophthalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019861597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorobenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRICHLOROISOPHTHALONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU8T9B78AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Environmental Transformation of 2,4,6 Trichloroisophthalonitrile As a Chlorothalonil Metabolite
Mechanistic Pathways of Formation from Chlorothalonil (B1668833).
The conversion of chlorothalonil to its metabolites, such as 2,4,6-trichloroisophthalonitrile, occurs through several mechanistic pathways. These include reductive dechlorination, hydrolytic transformation, and oxidation or hydration of the cyano groups.
Reductive Dechlorination Processes.
Reductive dechlorination is a significant pathway in the environmental fate of chlorothalonil. This process involves the removal of chlorine atoms from the aromatic ring, which can be mediated by microbial activity. For instance, some microorganisms can utilize chlorinated compounds as electron acceptors in a process known as organohalide respiration. nih.gov While direct sequential dechlorination from chlorothalonil to this compound is a potential pathway, much of the research has focused on the dechlorination of its more persistent metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (4-OH-TPN). nih.govacs.org Studies have shown that Dehalogenimonas species can completely dechlorinate 4-OH-TPN to 4-hydroxy-isophthalonitrile. nih.govacs.org This suggests that similar reductive dechlorination processes could be involved in the transformation of chlorothalonil itself, leading to the formation of various trichloroisophthalonitrile isomers, including the 2,4,6- variant. The process is a nucleophilic aromatic substitution followed by reductive cleavage. dtic.mil
Hydrolytic Transformation Mechanisms.
Hydrolysis is another key mechanism in the transformation of chlorothalonil. This process involves the replacement of a chlorine atom with a hydroxyl group from water. nih.gov The primary and most frequently detected hydrolytic metabolite of chlorothalonil is 4-hydroxy-2,5,6-trichloroisophthalonitrile (also known as SDS-3701 or HCT). nih.govuna.ac.crusgs.gov This metabolite is formed through the hydrolytic dechlorination of the parent compound. nih.gov While this specific reaction leads to a hydroxylated form, the underlying principle of chlorine displacement by a hydroxyl group is a fundamental transformation pathway for chlorothalonil in aqueous environments. The formation of this compound through a direct hydrolytic pathway is less documented, with the formation of the 4-hydroxy metabolite being the predominant hydrolytic transformation. nih.govusgs.gov Hydrolysis of chlorothalonil is generally slow in acidic to neutral water but increases in alkaline conditions (pH 9 and above). ekb.egepa.gov
Environmental Factors Influencing this compound Formation.
The rate and extent of this compound formation from chlorothalonil are significantly influenced by various environmental factors. Key among these are pH, temperature, and the presence and activity of microorganisms.
Influence of pH and Temperature on Transformation Kinetics.
The pH of the surrounding medium plays a crucial role in the chemical stability and transformation of chlorothalonil. Chlorothalonil is relatively stable to hydrolysis in acidic and neutral conditions (pH 5 and 7). researchgate.net However, its hydrolysis is significantly accelerated under alkaline conditions (pH 9). nih.govekb.eg The rate of dissipation of chlorothalonil from solutions increases with both increasing pH and temperature. ekb.eg
Temperature also has a direct impact on the degradation rate of chlorothalonil. Higher temperatures generally lead to faster dissipation. wisc.eduapsnet.orgapsnet.org For example, one study found that the half-life of chlorothalonil on turfgrass leaves was significantly shorter at 20°C and 30°C compared to 10°C. apsnet.orgapsnet.org The degradation efficiency of certain microbial strains that break down chlorothalonil is also temperature-dependent, with optimal performance often observed between 30°C and 40°C. nih.gov
Effect of Temperature on Chlorothalonil Half-Life on Creeping Bentgrass
| Temperature (°C) | Average Half-Life (days) |
|---|---|
| 10 | 9.5 |
| 20 | 4.3 |
| 30 | 4.0 |
Data from: apsnet.orgapsnet.orgresearchgate.net
Role of Microbial Activity in Metabolite Generation.
Microbial activity is a primary driver of chlorothalonil degradation in the environment, leading to the formation of various metabolites. nih.govmdpi.com Both aerobic and anaerobic microbes contribute to its transformation. nih.gov Under anaerobic conditions, hydrolytic dechlorination is a major pathway, producing the stable metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile. nih.gov
Numerous bacterial strains capable of degrading chlorothalonil have been isolated from soil and other environments. nih.gov For example, Stenotrophomonas acidaminiphila strain BJ1, isolated from farmland soil, can efficiently degrade chlorothalonil. nih.gov The degradation efficiency of this strain is influenced by pH, with optimal degradation occurring in weak acid to neutral conditions (pH 6.0-7.0). nih.gov Another example is the bacterium Pseudomonas sp. CTN-3, which produces the enzyme chlorothalonil dehalogenase (Chd) that catalyzes the hydrolytic dehalogenation of chlorothalonil. mdpi.com The degradation of chlorothalonil in soil is mainly attributed to microbial activity, with 4-hydroxy-2,5,6-trichloroisophthalonitrile being a principal metabolite. mdpi.com The introduction of certain soil amendments can also enhance the microbial transformation of chlorothalonil. nih.gov
Influence of pH on Chlorothalonil Degradation by Stenotrophomonas acidaminiphila BJ1
| pH | Degradation Efficiency (%) |
|---|---|
| 6 | 93.2 |
| 7 | 92.7 |
Data from: nih.gov
Photolytic Degradation Contributions
Photolytic degradation, the breakdown of compounds by light, represents a primary pathway for the dissipation of chlorothalonil in the environment. nih.gov This process occurs both in aqueous systems and on foliar surfaces. nih.gov The rate of photolysis can be significantly accelerated by the presence of natural photosensitizers in the water, such as dissolved organic matter (DOM) and nitrate (B79036) ions. nih.gov
Research conducted in water and sediment systems demonstrates the rapid nature of this degradation pathway. In experiments using simulated sunlight, 87-88% of the applied chlorothalonil dissipated from the water phase within a single day. nih.gov In the initial stages of degradation, photolysis is the dominant process, surpassing adsorption to sediment. nih.gov
The photolytic breakdown of chlorothalonil leads to the formation of several products, including the reductive dechlorination product this compound (referred to in some studies as trichloro-1,3-dicyanobenzene). nih.gov Another photodegradation product identified through these processes is 3-cyano-2,4,5,6-tetrachlorobenzamide. nih.gov This indicates that photolysis contributes directly to the formation of the trichlorinated isophthalonitrile metabolite by removing a chlorine atom from the benzene (B151609) ring of the parent compound.
Comparative Analysis with Other Chlorothalonil Transformation Products
Chlorothalonil degrades into a complex mixture of metabolites through various biotic and abiotic pathways. A comparative analysis of this compound with other key transformation products reveals distinct formation routes and differing environmental persistence.
One of the most significant and frequently detected metabolites of chlorothalonil is 4-hydroxy-2,5,6-trichloroisophthalonitrile, also known by the codes SDS-3701 or HCT. researchgate.netepa.govusgs.gov This compound is considered the principal transformation product in soil and aquatic environments, particularly under anaerobic conditions or in the absence of light. nih.govnih.gov Its formation occurs primarily through the hydrolytic dechlorination of the parent molecule, a reaction where a chlorine atom is replaced by a hydroxyl (-OH) group. nih.gov This process can be microbially mediated; for instance, the enzyme chlorothalonil dehalogenase (Chd), isolated from Pseudomonas sp., catalyzes this specific transformation. mdpi.com
In contrast to the photolytic formation of this compound, 4-OH-TPN is associated with biotic or hydrolytic degradation pathways. Studies have shown that 4-OH-TPN was detected in dark water/sediment systems but not in irradiated ones, reinforcing that its formation is not a result of photodegradation. nih.gov Furthermore, 4-OH-TPN generally exhibits greater persistence in the environment than the parent chlorothalonil, with soil half-lives reported to be between 10 and 22 days, compared to less than 3.5 days for chlorothalonil itself. nih.govwikipedia.org This metabolite is also noted to be potentially more toxic than chlorothalonil in some cases. wikipedia.org
Table 1: Comparison of Formation Pathways for Two Key Chlorothalonil Metabolites
| Feature | This compound | 4-Hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-TPN) |
| Primary Formation Pathway | Photolytic Degradation (Reductive Dechlorination) nih.gov | Biotic/Hydrolytic Degradation (Hydrolytic Dechlorination) nih.govmdpi.com |
| Formation Condition | Presence of Light nih.gov | Anaerobic/Dark Conditions, Microbial Activity nih.govnih.gov |
| Resulting Chemical Change | Loss of a Chlorine Atom nih.gov | Replacement of a Chlorine Atom with a Hydroxyl Group nih.gov |
The transformation of chlorothalonil also involves the chemical modification of its two cyano (-CN) groups, leading to the formation of benzamide (B126) and carboxylic acid derivatives. researchgate.net This occurs through the hydrolysis of one or both nitrile functionalities.
Several benzamide metabolites have been identified in environmental samples. These include compounds where one cyano group is converted to an amide group (-CONH₂) and others where both are converted. researchgate.netusgs.gov A key photodegradation product is 3-cyano-2,4,5,6-tetrachlorobenzamide. nih.gov Other benzamide derivatives are formed primarily through soil metabolism. fao.org
Further hydrolysis of the amide group can lead to the formation of a carboxylic acid (-COOH) group. The metabolite 3-carbamyl-2,4,5-trichlorobenzoic acid (R611965), which contains both an amide and a carboxylic acid group, has been identified as a product of aerobic soil metabolism. fao.org
Table 2: Selected Benzamide and Carboxylic Acid Metabolites of Chlorothalonil
| Metabolite Code | Chemical Name | Formation Environment |
| R613636 | 2,4,5,6-tetrachloro-3-cyanobenzamide | Aerobic Soil Metabolism, Hydrolysis fao.org |
| - | 3-cyano-2,4,5,6-tetrachlorobenzamide | Photodegradation nih.gov |
| - | 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene (B3060965) | Soil Biodegradation, Water researchgate.netusgs.gov |
| - | 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene | Soil Biodegradation, Water researchgate.netusgs.govusgs.gov |
| R611965 | 3-carbamyl-2,4,5-trichlorobenzoic acid | Aerobic Soil Metabolism fao.org |
Besides the primary 4-hydroxy metabolite, the degradation of chlorothalonil can result in other isophthalonitrile structures that have undergone dechlorination. The formation of this compound itself is an example of a metabolite where one chlorine atom has been removed from the parent compound without other substitutions. nih.gov
Studies have found that chlorothalonil degradates often contain three or four chlorine atoms, indicating that partial dechlorination is a common transformation step. researchgate.net The Food and Agriculture Organization (FAO) has documented several trichlorinated metabolites, which, while being benzamide or benzoic acid derivatives, originate from a trichlorinated isophthalonitrile intermediate structure. fao.org These include:
2,4,5-trichloro-3-cyanobenzamide (R611966)
2,5,6-trichloro-3-cyanobenzamide (R611967)
3-carbamyl-2,4,5-trichlorobenzoic acid (R611965)
The existence of these compounds demonstrates that the loss of a single chlorine atom from the chlorothalonil ring is a key step in its environmental degradation, leading to a family of trichlorinated metabolites with varying functional groups.
Environmental Fate and Spatiotemporal Dynamics of 2,4,6 Trichloroisophthalonitrile
Persistence and Dissipation in Environmental Compartments
The persistence of 2,4,6-trichloroisophthalonitrile in the environment is a critical factor in its potential for long-term effects. Its dissipation is governed by both abiotic and biotic processes, which vary significantly between soil and aquatic environments.
Soil Matrix Persistence and Degradation Rates
This compound exhibits moderate persistence in soil, with its degradation being influenced by soil type and microbial activity. researchgate.netnih.gov Due to its high soil adsorption coefficient, it binds strongly to soil and sediment, which limits its mobility and potential for groundwater contamination. nih.gov The degradation rate can be significantly affected by agricultural practices. For instance, soil amended with farmyard manure has shown accelerated abiotic dissipation of the compound. researchgate.net Repeated applications of this chemical can, however, lead to a decreased degradation rate and the accumulation of its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082). researchgate.net This metabolite is noted to be more persistent and mobile than the parent compound. researchgate.net In some cases, the persistence of this compound in soil can extend from 100 days up to a year. nih.gov
Table 1: Factors Influencing Soil Persistence of this compound
| Factor | Influence on Persistence | Reference |
| Soil Adsorption | High adsorption coefficient leads to strong binding to soil and sediment, reducing mobility. | nih.gov |
| Organic Matter | Soil amended with farmyard manure can accelerate abiotic dissipation. | researchgate.net |
| Repeated Application | Can decrease the degradation rate and lead to metabolite accumulation. | researchgate.net |
| Microbial Activity | A key pathway for degradation, though specific rates can vary. | researchgate.netnih.gov |
Aquatic System Stability and Transformation
In aquatic environments, this compound is relatively stable to hydrolysis under neutral and acidic conditions, though hydrolysis can occur under basic conditions. nih.gov A major pathway for its dissipation in water is photolysis, the breakdown of the compound by light. nih.gov The rate of photolysis can be enhanced by the presence of natural photosensitizers like dissolved organic matter. nih.gov Microbial degradation, both aerobic and anaerobic, also plays a crucial role in its transformation in aquatic systems. nih.govnih.gov Under anaerobic conditions, a key transformation product is 4-hydroxy-2,5,6-trichloroisophthalonitrile, formed through hydrolytic dechlorination. nih.gov While the parent compound has low water solubility, it is recognized as being highly toxic to aquatic organisms. nih.gov
Biotransformation and Microbial Degradation Studies
The breakdown of this compound by microorganisms is a vital process that influences its environmental persistence and the formation of various metabolites.
Identification of Microbial Strains Involved in this compound Transformation
A variety of microbial strains have been identified as capable of degrading this compound and its derivatives. Research has shown that bacteria from genera such as Pseudomonas, Cupriavidus, Ralstonia, Sphingomonas, Burkholderia, Chryseomonas, Vibrio, Planococcus, Bacillus, Citrobacter, Geobacter, Desulfitobacterium, Desulfovibrio, and Clostridium are involved in the degradation process. nih.govmdpi.comnih.govnih.gov For instance, Cupriavidus necator JMP134 is an aerobic bacterium with strong capabilities for co-metabolizing 2,4,6-trichlorophenol (B30397), a related compound. mdpi.com Similarly, Ralstonia pickettii DTP0602 also demonstrates degradation capabilities. mdpi.com In anaerobic environments, consortia of bacteria, including species of Desulfitobacterium, have been shown to be crucial for the reductive dechlorination of chlorinated phenols. nih.gov Fungi, such as Penicillium chrysogenum, have also been shown to degrade these compounds. scielo.org.za
Table 2: Examples of Microbial Strains Involved in the Degradation of Chlorinated Aromatic Compounds
| Microbial Genus/Species | Environment/Condition | Compound Degraded | Reference |
| Cupriavidus necator JMP134 | Aerobic, Co-metabolism | 2,4,6-Trichlorophenol | mdpi.com |
| Ralstonia pickettii DTP0602 | Aerobic | 2,4,6-Trichlorophenol | mdpi.com |
| Pseudomonas spp. | Aerobic | 2,4,6-Trichlorophenol | mdpi.com |
| Desulfitobacterium spp. | Anaerobic | 2,3-Dichlorophenol, 2,4,6-Trichlorophenol | nih.gov |
| Penicillium chrysogenum ERK1 | Aerobic, Co-metabolism | 2,4,6-Trichlorophenol | scielo.org.za |
| Planococcus rifietoensis | Aerobic | 2,4,6-Trichlorophenol | nih.gov |
| Bacillus pumilus | Aerobic | 2,4,6-Trichlorophenol | nih.gov |
Enzymatic Mechanisms of Biotransformation
The biotransformation of this compound and related chlorinated compounds is facilitated by a range of microbial enzymes. Key enzymes in these degradation pathways include peroxidases, such as soybean peroxidase, which catalyze the oxidation of substrates in the presence of hydrogen peroxide. mdpi.com The mechanism often follows a bi-bi ping-pong model, involving oxidized enzyme intermediates. mdpi.com In some fungi, like Phanerochaete chrysosporium, lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP) are responsible for the initial oxidation of 2,4,6-trichlorophenol. researchgate.net Other enzymatic processes involved in the breakdown of related phenolic compounds include the actions of phenolic acid decarboxylase, phenolic acid reductase, phenolic acid esterase, and β-glucosidase. mdpi.com The initial step in the degradation of the parent compound can involve reaction with sulfhydryl groups of enzymes like glyceraldehyde-3-phosphate dehydrogenase. nih.gov
Reductive Dechlorination by Specific Microorganisms
Under anaerobic conditions, reductive dechlorination is a significant pathway for the breakdown of chlorinated aromatic compounds. This process involves the removal of chlorine atoms from the aromatic ring, which is often a critical step in detoxification. Microbial consortia, particularly those containing species like Desulfitobacterium, have been shown to effectively carry out the reductive dechlorination of compounds like 2,4,6-trichlorophenol. nih.gov This process is often dependent on an electron donor, such as hydrogen or lactate. nih.gov The presence of specific genes, such as the chlorophenol reductive dehalogenase (cprA) gene, confirms the genetic basis for this metabolic capability in these microorganisms. nih.gov Weak electrical stimulation has also been shown to accelerate the microbial reductive dechlorination of 2,4,6-trichlorophenol, suggesting potential for enhanced bioremediation strategies. nih.gov
Nitrile Hydration and Thiolation Pathways
The microbial degradation of this compound can proceed through distinct biochemical routes, including nitrile hydration and thiolation. One notable pathway involves the marine bacterium Sphingobium sp. P-1. This strain has demonstrated the ability to completely degrade 20 mg L⁻¹ of chlorothalonil (B1668833) within 24 hours in a mineral salt-carbon medium and within 3 days in seawater. researchgate.net During this degradation process, two key metabolites have been identified: 4-sulfydryl-2,5,6-trichloroisophthalonitrile and 5-cyano-4,6,7-trichloro-2H-1,2-benzisothiazol-3-one. The detection of these compounds suggests a specific catabolic pathway that involves both thiolation and nitrile hydration. researchgate.net
In this pathway, a chlorine atom on the aromatic ring is substituted by a sulfhydryl group, leading to the formation of 4-sulfydryl-2,5,6-trichloroisophthalonitrile. Subsequently, one of the nitrile groups undergoes hydration to form an amide, which then participates in a cyclization reaction to form the benzisothiazole derivative. This pathway highlights the versatility of marine microorganisms in transforming synthetic compounds.
Impact of Microbial Diversity on Degradation Efficiency
The efficiency of this compound degradation is significantly influenced by the diversity of the microbial community present. A variety of bacterial strains have been identified with the capacity to degrade this compound, each with varying efficiencies.
For instance, a study of culturable bacteria from the surface seawater of the Northwestern Pacific identified six chlorothalonil-degrading strains: Sulfitobacter sp. S-1, Sphingobium sp. P-1, Marinicauda sp. M-1, Erythrobacter sp. E-17, Stakelama sp. P-2, and Oceanicaulis sp. B-1. researchgate.net Among these, Sphingobium sp. P-1 exhibited the highest degradation efficiency. researchgate.net The presence of a diverse microbial consortium can lead to more complete mineralization of the compound. For example, a microbial consortium selected from municipal activated sludge, consisting of six bacterial strains including Sphingomonas paucimobilis, Burkholderia cepacia, Chryseomonas luteola, and Vibrio metschnikovii, was able to completely dechlorinate and mineralize 2,4,6-trichlorophenol, a related chlorinated compound. nih.gov
The degradation rate can be enhanced through repeated exposure of the microbial community to the compound. It has been observed that while the degradation rate of chlorothalonil initially decreased after repeated applications in field experiments, it fully recovered with subsequent applications, suggesting an adaptation of the microbial community. researchgate.net The composition of the microbial community, including the presence of key degraders like Proteobacteria, is crucial for efficient degradation. mdpi.com
Table 1: Microbial Strains Involved in Chlorothalonil Degradation
| Microbial Strain | Source | Key Finding |
| Sphingobium sp. P-1 | Northwestern Pacific Seawater | Highest degradation efficiency among six isolated marine strains, utilizing thiolation and nitrile hydration pathways. researchgate.net |
| Sulfitobacter sp. S-1 | Northwestern Pacific Seawater | Identified as a chlorothalonil-degrading bacterium. researchgate.net |
| Marinicauda sp. M-1 | Northwestern Pacific Seawater | Identified as a chlorothalonil-degrading bacterium. researchgate.net |
| Erythrobacter sp. E-17 | Northwestern Pacific Seawater | Identified as a chlorothalonil-degrading bacterium. researchgate.net |
| Stakelama sp. P-2 | Northwestern Pacific Seawater | Identified as a chlorothalonil-degrading bacterium. researchgate.net |
| Oceanicaulis sp. B-1 | Northwestern Pacific Seawater | Identified as a chlorothalonil-degrading bacterium. researchgate.net |
| Sphingomonas paucimobilis | Municipal Activated Sludge | Part of a consortium that completely mineralized 2,4,6-trichlorophenol. nih.gov |
| Burkholderia cepacia | Municipal Activated Sludge | Part of a consortium that completely mineralized 2,4,6-trichlorophenol. nih.gov |
| Chryseomonas luteola | Municipal Activated Sludge | Part of a consortium that completely mineralized 2,4,6-trichlorophenol. nih.gov |
| Vibrio metschnikovii | Municipal Activated Sludge | Part of a consortium that completely mineralized 2,4,6-trichlorophenol. nih.gov |
Photochemical and Hydrolytic Environmental Degradation
Aqueous Photolysis and Light-Induced Transformations
Aqueous photolysis is a significant pathway for the environmental degradation of this compound. nih.gov Exposure to direct sunlight can lead to the rapid transformation of this compound. Research has shown that after 336 hours of exposure to direct sunlight, no detectable levels of the parent compound remained. ekb.eg
The primary photoproduct identified through GC/MS analysis is 4-hydroxy-2,5,6-trichloroisophthalonitrile. ekb.eg This indicates that a key transformation process is the substitution of a chlorine atom with a hydroxyl group. The rate of photolysis can be influenced by natural photosensitizers present in the environment, such as dissolved organic matter and nitrate (B79036), which can enhance the degradation process. nih.gov
Hydrolysis Kinetics under Varying Environmental pH Conditions
The hydrolysis of this compound is highly dependent on the pH of the surrounding environment. The compound is relatively stable in acidic conditions but hydrolyzes more rapidly in neutral and alkaline media. nih.govekb.eg
Studies have shown that the rate of dissipation from aqueous solutions increases with both increasing pH and temperature. ekb.eg In alkaline conditions (pH 9), the hydrolysis is significantly faster compared to acidic (pH 4) and neutral (pH 7) conditions at all tested temperatures. ekb.eg For instance, at 45°C and pH 9, the concentration of the compound was reduced by 98.6% after 336 hours of exposure. ekb.eg
The half-life of the compound varies significantly with pH. At 25°C, the calculated half-lives were 722 hours at pH 4, 481 hours at pH 7, and 121 hours at pH 9. ekb.eg This demonstrates a clear trend of increasing hydrolysis rate with increasing pH. The hydrolysis process for many organic chemicals, including those with nitrile groups, can be catalyzed by both acids and bases, though base-catalyzed hydrolysis is often faster. nih.gov
Table 2: Half-life of this compound at Different pH and Temperatures
| Temperature (°C) | pH 4 (hours) | pH 7 (hours) | pH 9 (hours) |
| 25 | 722 | 481 | 121 |
| 35 | 482 | 368 | 86 |
| 45 | 325 | 251 | 51 |
Source: ekb.eg
Environmental Mobility and Transport Phenomena
Leaching Potential in Soil Systems
The leaching potential of this compound in soil is a critical factor in determining its potential to contaminate groundwater. This potential is influenced by the physicochemical properties of the soil, particularly its organic matter and clay content.
Studies have shown that this compound has a high soil adsorption coefficient, which generally limits its mobility and minimizes the risk of groundwater contamination. nih.gov In typical soil conditions, a significant portion (84-87%) of the applied compound remains in the upper 0-10 cm layer of the soil. researchgate.net
However, the composition of the soil can alter this behavior. In soils where the organic matter content is partially removed (by about 50%), a small percentage (2.5-6%) of the compound can be found in the leachate. researchgate.net The effect is even more pronounced with a reduction in the clay fraction. In soil where the clay fraction was reduced by approximately 79%, the amount of the compound in the leachate increased to 5-25%. researchgate.net This indicates that both organic matter and clay play a crucial role in binding the compound and preventing its downward movement through the soil profile. The leaching of degradation products, such as 1,2,4-triazole (B32235) from related fungicides, is also a concern for groundwater quality. researchgate.netnih.gov
Detection in Water Sources and Leachates
The presence of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) and its degradation products, known as metabolites, in various water bodies is a significant aspect of its environmental fate. While the parent compound, chlorothalonil, is characterized by low water solubility and a tendency to bind to soil and sediment, its metabolites can be more mobile and persistent, leading to their detection in groundwater and surface water. nih.govepa.govepa.gov It is important to note that the compound is chemically designated as 2,4,5,6-tetrachloroisophthalonitrile, though it is sometimes referred to by other similar names. nih.govwikipedia.orgebi.ac.uk
Chlorothalonil can enter surface water through spray drift during application or via runoff and erosion from treated agricultural areas. nih.gov Although it has a limited potential to leach into groundwater itself, its degradation products have been discovered in these sources. nih.gov The persistence of chlorothalonil in water is variable; while it can degrade quickly in some aquatic conditions, its residues have been detected for extended periods. wikipedia.org For instance, in one freshwater system, its half-life was less than two hours, yet residues were still present 30 days later. wikipedia.org
Research Findings in Surface and Groundwater
Numerous studies have documented the occurrence of chlorothalonil and its metabolites in water systems. Monitoring in the eastern provinces of Canada, where the fungicide is used extensively, has occasionally detected it in both surface and groundwater. wikipedia.org
A significant U.S. Geological Survey (USGS) study analyzed 113 surface-water samples during the peanut-growing season. epa.gov It found the parent chlorothalonil in only 4 of the samples. However, its primary degradation product, 4-hydroxy-chlorothalonil, was detected much more frequently, appearing in 26 samples with concentrations ranging from 0.002 to 0.930 micrograms per liter (µg/L). epa.gov This study affirmed that 4-hydroxy-chlorothalonil is the dominant degradation product in environments where peanuts are cultivated. epa.gov Other degradation products, such as 1-amide-4-hydroxy-chlorothalonil and 1,3-diamide-chlorothalonil, were each found in one sample at concentrations of 0.020 µg/L and 0.161 µg/L, respectively. epa.gov
In Europe, studies have also highlighted the prevalence of chlorothalonil metabolites. A non-target screening of ground- and surface water in North Rhine-Westphalia (NRW), Germany, detected two out of six tested chlorothalonil metabolites: R471811 and R417888. ebi.ac.uk The majority of these detections were in groundwater. For the metabolite R471811, the maximum concentration found in groundwater was 0.74 µg/L, while in surface water, concentrations ranged from 0.05 µg/L to 0.29 µg/L. ebi.ac.uk
Further research in Switzerland examined 73 groundwater and four surface water samples, primarily for drinking water resources. fao.org This study revealed that sulfonic acid transformation products (TPs) like R471811, R419492, and R417888 were found more often and at higher concentrations than phenolic TPs. The sulfonic acid metabolites were detected in 65-100% of the samples, with concentrations reaching up to 2200 nanograms per liter (ng/L). fao.org The metabolite R471811 was particularly widespread, found in all samples, and exceeded the Swiss drinking water standard of 100 ng/L in 52% of them. fao.org Phenolic TPs were less common, detected in 10-30% of samples with concentrations up to 130 ng/L. fao.org
In the United States, monitoring in Minnesota has also yielded relevant data. While chlorothalonil itself has been detected infrequently in the state's ambient groundwater and surface water, its major degradate, 4-hydroxychlorothalonil, is of greater note. nih.gov In 2021, the Minnesota Department of Agriculture found 4-hydroxychlorothalonil in 10% of 223 groundwater samples, with a maximum concentration of 4.6 µg/L. nih.gov
The table below summarizes findings from various studies on the detection of chlorothalonil and its metabolites in water sources.
Table 1: Detection of Chlorothalonil and its Metabolites in Water Sources
| Compound/Metabolite | Water Source | Location of Study | Detection Frequency | Concentration Range |
|---|---|---|---|---|
| Chlorothalonil | Surface Water | USA (Peanut-growing areas) | 4 out of 113 samples (3.5%) | Not specified |
| 4-hydroxy-chlorothalonil | Surface Water | USA (Peanut-growing areas) | 26 out of 113 samples (23%) | 0.002 - 0.930 µg/L |
| 1-amide-4-hydroxy-chlorothalonil | Surface Water | USA (Peanut-growing areas) | 1 out of 113 samples (0.9%) | 0.020 µg/L |
| 1,3-diamide-chlorothalonil | Surface Water | USA (Peanut-growing areas) | 1 out of 113 samples (0.9%) | 0.161 µg/L |
| R471811 | Groundwater | Germany (NRW) | Frequently detected | Max: 0.74 µg/L |
| R471811 | Surface Water | Germany (NRW) | Detected | 0.05 - 0.29 µg/L |
| R417888 | Groundwater & Surface Water | Germany (NRW) | Detected | Not specified |
| Sulfonic Acid TPs (R471811, R419492, R417888) | Groundwater & Surface Water | Switzerland | 65-100% of samples | ≤ 2200 ng/L |
| Phenolic TPs (SYN507900, SYN548580, R611968) | Groundwater & Surface Water | Switzerland | 10-30% of samples | ≤ 130 ng/L |
Data sourced from multiple environmental studies. epa.govebi.ac.ukfao.orgnih.gov
Advanced Analytical Methodologies for 2,4,6 Trichloroisophthalonitrile Detection and Characterization
Sample Preparation and Extraction Techniques from Complex Matrices
The initial and often most critical step in the analysis of 2,4,6-Trichloroisophthalonitrile is its extraction from the sample matrix. The choice of extraction technique is paramount and depends on the physical and chemical properties of the sample. The goal is to isolate the analyte from interfering components, concentrate it, and present it in a form suitable for instrumental analysis.
Extraction from Soil and Sediment Samples
Soil and sediment represent complex matrices due to their heterogeneous nature, containing a mixture of organic matter, minerals, and water. Several methods have been developed and optimized for the efficient extraction of this compound from these solid samples.
A widely adopted and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.comnih.gov This approach involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. mdpi.comnih.gov A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, utilizing sorbents such as primary secondary amine (PSA) to remove matrix interferences. mdpi.com Modifications to the standard QuEChERS protocol, such as the acidification of the sample and the use of specific salt combinations, have been shown to improve recovery rates for this compound. mdpi.comeurl-pesticides.eu
Other established methods for soil and sediment include pressurized liquid extraction (PLE) , microwave-assisted extraction (MAE) , and ultrasonic solvent extraction (USE) . nih.gov These techniques utilize elevated temperature and pressure or ultrasonic waves to enhance the extraction efficiency of the target analyte from the solid matrix. The choice among these methods often depends on factors such as sample throughput requirements, solvent consumption, and the specific characteristics of the soil or sediment.
Table 1: Extraction Techniques for this compound from Soil and Sediment
| Extraction Technique | Key Parameters | Typical Recovery Rates (%) | Reference |
| QuEChERS | Acetonitrile extraction, MgSO₄/NaCl partitioning, d-SPE with PSA/C18 | 79.3 - 104.1 | mdpi.com |
| Modified QuEChERS | Acidification with H₂SO₄, no d-SPE | Quantitative | eurl-pesticides.eu |
| Ultrasonic Extraction | Comparison with QuEChERS and PLE | Median recovery of 72.7 for multiple pesticides | nih.gov |
| Pressurized Liquid Extraction (PLE) | EPA Method 3545 | N/A | nih.gov |
| Microwave-Assisted Extraction (MAE) | EPA Method 3546 | N/A | nih.gov |
Extraction from Aqueous and Biological Media
The extraction of this compound from water and biological samples such as blood serum presents a different set of challenges, primarily related to the low concentrations of the analyte and the presence of different types of interfering substances.
For aqueous samples, solid-phase extraction (SPE) is a commonly used technique. researchgate.netnih.gov This method involves passing the water sample through a cartridge containing a solid adsorbent material, which retains the analyte. The analyte is then eluted with a small volume of an organic solvent. Hydrophobic polymeric phases are often employed as the sorbent for this compound and its metabolites. researchgate.netnih.gov
Liquid-liquid extraction (LLE) is another classic and effective method for aqueous samples. researchgate.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.
In the context of biological samples like serum, sample preparation often involves protein precipitation followed by extraction. For instance, a method for analyzing a transformation product of chlorothalonil (B1668833) in serum involved protein precipitation with acetonitrile after an enzymatic hydrolysis step. nih.gov
Table 2: Extraction Techniques for this compound from Aqueous and Biological Media
| Extraction Technique | Sample Matrix | Key Parameters | Typical Recovery Rates (%) | Reference |
| Solid-Phase Extraction (SPE) | Lake Water | Hydrophobic polymeric phase | 70 - 110 | researchgate.netnih.gov |
| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane solvent | N/A | researchgate.net |
| Protein Precipitation | Serum | Acetonitrile | N/A | nih.gov |
Chromatographic Separation and Detection Platforms
Following extraction and cleanup, the sample extract is subjected to chromatographic analysis for the separation, identification, and quantification of this compound. Gas chromatography and liquid chromatography, coupled with various detectors, are the primary instrumental techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. mdpi.com When coupled with a mass spectrometer (MS), it provides a powerful tool for both qualitative and quantitative analysis.
In GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often used, which involves monitoring specific precursor-to-product ion transitions. mdpi.com The selection of appropriate quantification and confirmation ions is crucial for accurate analysis. mdpi.com
Table 3: GC-MS and GC-MS/MS Parameters for this compound Analysis
| Instrument | Column | Ionization Mode | Detection Mode | Limit of Quantification (LOQ) | Reference |
| GC-MS | Capillary Column | Electron Ionization (EI) | Selected Ion Monitoring (SIM) | 0.5 mg/kg (in cabbage) | researchgate.net |
| GC-MS/MS | DB-5MS UI (30 m × 0.25 mm, 0.25 µm) | Electron Ionization (EI) | Multiple Reaction Monitoring (MRM) | 0.01 mg/kg | mdpi.com |
| GC-MS | N/A | N/A | Mass Selective Detector | 0.001-0.005 µg/g (in soil) | researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of a wide range of pesticides, including this compound and its more polar metabolites. researchgate.net This technique is particularly advantageous for compounds that are not amenable to GC analysis due to their low volatility or thermal instability.
In LC-MS/MS, the sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer, typically using an atmospheric pressure ionization (API) source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). eurl-pesticides.eu The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor and product ion transitions. eurl-pesticides.eu
Table 4: LC-MS/MS Parameters for this compound Analysis
| Instrument | Ionization Mode | Detection Mode | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | APCI (negative) | Multiple Reaction Monitoring (MRM) | 0.01 mg/kg | eurl-pesticides.eu |
| LC-MS | N/A | Mass Selective Detector | 1 µg/L (in water) | researchgate.netnih.gov |
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography (HPLC) with conventional detectors, such as a UV detector, can also be utilized for the analysis of this compound. While not as selective or sensitive as mass spectrometric detection, HPLC-UV can be a cost-effective option for certain applications.
The separation principle in HPLC is the same as in LC-MS. The choice of the stationary phase (e.g., C18) and the composition of the mobile phase are optimized to achieve good separation of the target analyte from other components in the sample extract. The detection is based on the absorption of UV light by the analyte at a specific wavelength.
Table 5: HPLC Parameters for the Analysis of a Related Compound, 2,4,6-Trichloroanisole
| Column | Mobile Phase | Detector | Wavelength (nm) | Reference |
| Newcrom R1 | Acetonitrile/Water (70/30) | UV | 210 | sielc.com |
| Kinetex C18 | Acetonitrile/Buffer (75/25) | Variable Wavelength Detector | N/A | researchgate.net |
Quantification and Validation of Analytical Methods
The quantification of chlorinated isophthalonitriles like chlorothalonil and its metabolites in various matrices requires rigorous method validation to ensure data accuracy and reliability. This process involves establishing key performance parameters, including detection and quantification limits, assessing recovery, and understanding matrix-related interferences.
Method Detection Limits and Quantification Limits
The Method Detection Limit (MDL) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, while the LOQ is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
These limits are determined based on the signal-to-noise ratio (S/N), typically with an S/N of 3 for the MDL and 10 for the LOQ. mdpi.com For chlorothalonil and its metabolites, these limits can vary depending on the analytical technique and the complexity of the sample matrix. For instance, a modified QuEChERS method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) has been validated for the analysis of chlorothalonil in various agricultural products, achieving an LOQ of 0.01 mg/kg, which is suitable for regulatory monitoring under systems like the Positive List System (PLS). mdpi.com In human exposure studies, analysis of the metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (HCT) in serum achieved a limit of detection of 0.1 µg/L and a limit of quantification of 0.4 µg/L.
Table 1: Method Detection and Quantification Limits for Chlorothalonil and its Metabolite
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|---|
| Chlorothalonil | GC-MS/MS | Agricultural Products | 0.003 mg/kg | 0.01 mg/kg | mdpi.com |
| 4-hydroxy-2,5,6-trichloroisophthalonitrile | Not Specified | Human Serum | 0.1 µg/L | 0.4 µg/L | |
| Chlorothalonil | Not Specified | Milk | 0.0004 mg/kg | Not Specified | fao.org |
| Chlorothalonil | Not Specified | Liver, Kidney | 0.003 - 0.005 mg/kg | Not Specified | fao.org |
Recovery Studies and Matrix Effects
Recovery studies are essential to validate the efficiency of an extraction method by quantifying the percentage of the analyte retrieved from the sample matrix. For chlorothalonil, modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods have demonstrated mean recoveries ranging from 79.3% to 104.1% across various agricultural commodities. mdpi.com
Matrix effects, however, present a significant challenge in methods utilizing LC-MS or GC-MS. nih.gov These effects are caused by co-extracting components from the sample matrix that can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov For chlorothalonil, significant matrix-induced signal suppression has been observed in commodities like soybeans (−51.4%), while signal enhancement was noted in brown rice (+21.4%). mdpi.com The phenomenon is a major drawback of many analytical methodologies, affecting parameters like LOD, LOQ, linearity, and precision. nih.gov
Table 2: Matrix Effects of Chlorothalonil in Different Agricultural Commodities
| Commodity | Matrix Effect (%) | Observation | Source |
|---|---|---|---|
| Soybean | -51.4 | Strong Suppression | mdpi.com |
| Potato | -31.3 | Medium Suppression | mdpi.com |
| Mandarin | -21.5 | Medium Suppression | mdpi.com |
| Apple | -21.2 | Medium Suppression | mdpi.com |
| Brown Rice | +21.4 | Medium Enhancement | mdpi.com |
Mitigation of Analytical Interferences
Mitigating interferences from the sample matrix and preventing analyte degradation are crucial for accurate analysis. Chlorothalonil is particularly susceptible to degradation and losses during sample preparation, especially in alkaline conditions and within certain crop types like allium and brassica. eurl-pesticides.eu
A key strategy to prevent degradation is the acidification of the sample at the beginning of the extraction process. eurl-pesticides.eu A modified QuEChERS protocol involves acidifying the sample to a pH of approximately 1 with sulfuric acid, which has been shown to yield virtually quantitative recoveries. eurl-pesticides.eu This approach avoids the use of buffer salts typically used in standard QuEChERS methods, which can create a pH environment conducive to chlorothalonil loss. eurl-pesticides.eu
Another critical aspect is the clean-up step using dispersive solid-phase extraction (d-SPE). The choice of sorbent is vital for removing interferences without causing significant loss of the target analyte. For chlorothalonil, primary secondary amine (PSA) sorbent, commonly used in QuEChERS, can cause considerable losses due to an increase in pH. eurl-pesticides.eu Therefore, modified methods may skip the d-SPE cleanup entirely or use alternative sorbents like C18 to achieve satisfactory recovery. mdpi.comeurl-pesticides.eu
Spectroscopic Characterization Techniques
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), is the primary technique for the spectroscopic characterization and quantification of chlorothalonil and its metabolites.
GC-MS/MS is a robust method for analyzing chlorothalonil. mdpi.com Using electron ionization (EI), specific precursor ions are selected and fragmented to produce characteristic product ions for multiple reaction monitoring (MRM), ensuring high selectivity and sensitivity. mdpi.com
LC-MS/MS is also widely used, especially for analyzing both the parent compound and its more polar metabolites, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile. eurl-pesticides.eu Atmospheric pressure chemical ionization (APCI) in negative mode is an effective ionization technique. eurl-pesticides.eu An interesting phenomenon observed with LC-MS/MS is the in-source conversion of chlorothalonil to 4-hydroxy-chlorothalonil within the APCI source. eurl-pesticides.eu While this can be used for detection, it necessitates careful method development to ensure that the parent compound and its metabolite, which have different retention times, are accurately quantified. eurl-pesticides.eu
Table 3: Exemplary Mass Spectrometry Parameters for Chlorothalonil Analysis
| Technique | Ionization Mode | Precursor Ion (m/z) | Product/Quantification Ion (m/z) | Source |
|---|---|---|---|---|
| GC-MS/MS | Electron Ionization (EI) | 266 | 133, 170 | mdpi.com |
| GC-MS/MS | Electron Ionization (EI) | 264 | 168 | mdpi.com |
| LC-MS/MS* | APCI (Negative) | 245 | 182 | eurl-pesticides.eu |
| LC-MS/MS* | APCI (Negative) | 247 | 184 | eurl-pesticides.eu |
\Note: For LC-MS/MS with APCI-negative mode, chlorothalonil undergoes in-source conversion to 4-hydroxy-trichloroisophthalonitrile (m/z 244.9), which then serves as the parent ion for fragmentation.* eurl-pesticides.eu
Applications of 2,4,6 Trichloroisophthalonitrile in Material Science and Polymer Chemistry
Role as a Monomer in Covalent Organic Frameworks (COFs) and Related Polymer Systems
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, constructed from organic monomers linked by strong covalent bonds. The design and synthesis of new COFs with tailored properties is a burgeoning area of research. While direct, in-depth research is limited, 2,4,6-trichloroisophthalonitrile is noted by some chemical suppliers as an organic monomer for COF synthesis. bldpharm.combldpharm.com The presence of three reactive chlorine atoms and two nitrile groups on a rigid aromatic core suggests its potential as a building block for creating robust, porous frameworks. The nitrile groups could potentially undergo cyclotrimerization reactions to form triazine-linked frameworks, a common strategy in COF synthesis. The chlorine atoms, on the other hand, could serve as sites for post-synthetic modification or influence the electronic properties and stability of the resulting COF. However, detailed studies demonstrating the successful incorporation of this compound into a COF structure and characterizing the resulting material are not yet prevalent in publicly available scientific literature.
Development of Functional Materials Incorporating this compound
The development of advanced materials with specific functionalities, such as flame retardancy and enhanced durability, is a key focus in polymer science. The high chlorine content and aromatic nature of this compound make it a candidate for incorporation into such materials.
Potential in Flame Retardant Formulations
Halogenated compounds have long been utilized as effective flame retardants in polymers. basf.comnih.govyoutube.com They function by interrupting the combustion cycle in the gas phase, releasing halogen radicals that scavenge the high-energy radicals responsible for flame propagation. youtube.com The significant chlorine content of this compound suggests its potential as a reactive or additive flame retardant. As a reactive flame retardant, it could be chemically incorporated into the polymer backbone, offering a permanent solution with reduced risk of leaching. researchgate.net Additive flame retardants, conversely, are physically blended with the polymer. youtube.com While there is extensive research on halogen-free flame retardants due to environmental concerns associated with some halogenated compounds, the exploration of novel halogenated structures that may offer improved performance or environmental profiles continues. researchgate.nethamiltonplace.com The combination of chlorine and nitrogen in this compound could also lead to synergistic effects, as nitrogen-containing compounds can promote char formation, which acts as a physical barrier to heat and mass transfer. youtube.com
Applications in Polymer Synthesis and Modification
The reactivity of the nitrile and chloro-substituents on this compound opens avenues for its use in various polymer synthesis and modification strategies. The nitrile groups can participate in a range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions. These transformations could be employed to create functional polymers with tailored properties. For instance, the conversion of nitrile groups to amines would yield amino-functionalized polymers that could be used in applications such as adhesives, coatings, or as precursors for other materials. wikipedia.org
The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution reactions, allowing for the grafting of different functional groups onto a polymer chain containing this monomer. nih.gov This post-polymerization modification approach provides a versatile platform for fine-tuning the properties of materials.
Surface Chemistry and Interfacial Interactions
The interaction of molecules with surfaces is critical in a wide array of applications, from coatings and adhesives to sensor technology. The specific chemical features of this compound are expected to govern its behavior at interfaces.
Interactions with Silica (B1680970) and Polymer Coatings
Halogen Bonding and Surface Reactivity Studies
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This interaction is increasingly being explored in crystal engineering, materials science, and biological systems. The three chlorine atoms on this compound could participate in halogen bonding, influencing its self-assembly and its interaction with other molecules and surfaces. The reactivity of polychlorinated aromatic compounds has been the subject of computational and experimental studies, providing insights into their potential chemical transformations. nih.govnih.gov Understanding the surface reactivity of this compound is crucial for its potential application in areas where surface interactions play a key role.
Ecological Implications and Environmental Risk Assessment Frameworks
Environmental Presence and Monitoring in Agricultural and Non-Agricultural Settings
2,4,6-Trichloroisophthalonitrile, commonly known as chlorothalonil (B1668833), is a broad-spectrum fungicide that has been in commercial use since 1969. nih.gov Its application extends from agricultural and horticultural settings to uses as a preservative in paints and adhesives. nih.gov Consequently, its presence is not limited to agricultural environments.
Monitoring studies have detected chlorothalonil in a variety of environmental compartments. In agricultural contexts, it is found in raw agricultural commodities and food products, with concentrations ranging from 0.001 to 7.5 mg/kg. nih.gov A 2023 study monitoring 340 marketed agricultural products in the Republic of Korea detected chlorothalonil in ten different crops, with a particularly high detection rate in apples. researchgate.net The compound has also been identified in both surface water and groundwater. nih.govnrw.de For instance, a study in a banana plantation identified chlorothalonil and its metabolites in soil and channel water. researchgate.net
In non-agricultural settings, chlorothalonil has been found in indoor and outdoor air samples, with mean concentrations ranging from 0.1 to 6.7 ng/m³ and 0.2 to 0.8 ng/m³, respectively. nih.gov Its presence has even been noted in Bering Sea fog and seawater. nationbuilder.com The U.S. Environmental Protection Agency's (EPA) Toxic Chemical Release Inventory has documented releases of chlorothalonil into the air, water, and land from manufacturing and processing facilities. nih.gov
The monitoring of chlorothalonil and its degradation products, or metabolites, is crucial for assessing environmental exposure. Analytical methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are employed to measure their concentrations in soil and water. researchgate.net These methods can achieve low detection limits, for example, 0.001–0.005 µg/g for chlorothalonil in soil. researchgate.net Specific methods have been developed to detect key metabolites, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (a major metabolite), in various environmental matrices. researchgate.netnih.gov For instance, a highly sensitive direct-injection method for water analysis has a limit of quantification of 5-10 ng/L for several metabolites. nih.gov
The detection of chlorothalonil's metabolites is particularly significant as they can be more mobile and persistent than the parent compound. nrw.denih.govphytocontrol.com Studies in Europe have frequently detected metabolites like R471811 and R417888 in groundwater at concentrations that have raised concerns, leading to regulatory action such as the ban of chlorothalonil in the European Union in 2020. nrw.denih.govphytocontrol.comumontpellier.fr In Switzerland, monitoring revealed the presence of chlorothalonil metabolites in groundwater across numerous cantons, with metabolite R471811 exceeding the limit of 0.1 micrograms per liter at over 60% of monitoring sites on the Swiss Plateau. admin.ch
Interactive Data Table: Detection of Chlorothalonil and its Metabolites in Various Environmental Settings
| Environmental Matrix | Compound | Concentration Range | Location/Study |
| Agricultural Commodities | Chlorothalonil | 0.001–7.5 mg/kg | Various countries nih.gov |
| Groundwater | R471811 (metabolite) | up to 0.74 µg/L | North Rhine-Westphalia, Germany nrw.de |
| Surface Water | R471811 (metabolite) | 0.05 µg/L - 0.29 µg/L | North Rhine-Westphalia, Germany nrw.de |
| Groundwater | R471811 (metabolite) | up to 2.7 µg/L | Switzerland umontpellier.fr |
| Indoor Air | Chlorothalonil | 0.1 to 6.7 ng/m³ | Unspecified locations nih.gov |
| Outdoor Air | Chlorothalonil | 0.2 to 0.8 ng/m³ | Unspecified locations nih.gov |
| Soil (Banana Plantation) | Chlorothalonil | LOD: 0.001-0.005 µg/g | Tropical Environment Study researchgate.net |
Note: LOD = Limit of Detection
Ecological Impact on Aquatic Systems and Terrestrial Environments
The ecological impact of this compound is a significant concern due to its toxicity to a wide range of organisms.
In aquatic systems , chlorothalonil is classified as "very highly toxic" to fish and aquatic invertebrates. epa.gov Concentrations as low as 2 parts per billion have been shown to cause gill damage and anemia in fish. nationbuilder.com Studies on fathead minnows have indicated that concentrations between 3 and 6.5 ppb can negatively affect hatching success and survival. epa.gov Furthermore, at a concentration of 164 μg/L, chlorothalonil was found to be lethal to a species of frog within a 24-hour exposure period. wikipedia.org The main breakdown product of chlorothalonil, 4-hydroxy-2,5,6-trichloroisophthalonitrile (also known as SDS-3701), has been shown to be even more acutely toxic than the parent compound. wikipedia.org However, this metabolite is significantly less toxic to bluegill and Daphnia magna than chlorothalonil itself. epa.gov Research has also highlighted the endocrine-disrupting effects of chlorothalonil and its metabolites. One study found that both chlorothalonil and its 4-hydroxy metabolite exhibited estrogen receptor α (ERα) agonist activity in zebrafish. nih.gov The same study noted that the 4-hydroxy metabolite also showed thyroid receptor β (TRβ) agonistic and antagonistic activities. nih.gov
In terrestrial environments , chlorothalonil is considered "practically non-toxic" to small mammals on an acute oral basis. epa.gov However, its degradate, SDS-3701, is "moderately toxic" to small mammals on an acute oral basis. epa.gov Avian reproduction can be affected at levels above 50 ppm of SDS-3701. epa.gov Chlorothalonil is also toxic to earthworms and beneficial microorganisms. nationbuilder.com In plants, it can lead to various effects, including reduced yield. nationbuilder.com At an application rate of 16 lb chlorothalonil/A, the most sensitive terrestrial plant species tested (onions) showed a negative, though not statistically significant, response in germination and emergence. epa.gov A notable finding in the context of terrestrial ecosystems is the impact of chlorothalonil on honey bees. It has been identified as a factor in the decline of honey bee populations by increasing their vulnerability to the gut parasite Nosema ceranae. wikipedia.org
Interactive Data Table: Ecological Effects of this compound and its Metabolite SDS-3701
| Organism Group | Compound | Effect | Concentration |
| Fish (general) | Chlorothalonil | Gill damage and anemia | 2 ppb nationbuilder.com |
| Fish (Fathead Minnow) | Chlorothalonil | Affected hatching and survival | 3 - 6.5 ppb epa.gov |
| Frogs | Chlorothalonil | Lethal within 24 hours | 164 µg/L wikipedia.org |
| Aquatic Invertebrates | Chlorothalonil | Very highly toxic | epa.gov |
| Birds | SDS-3701 | Potential reproductive effects | > 50 ppm epa.gov |
| Small Mammals | Chlorothalonil | Practically non-toxic (acute oral) | epa.gov |
| Small Mammals | SDS-3701 | Moderately toxic (acute oral) | epa.gov |
| Honey Bees | Chlorothalonil | Increased vulnerability to parasites | wikipedia.org |
The persistence of this compound in the environment is variable and depends on several factors. In soil, its half-life can range from 4 to more than 40 days, with degradation being enhanced by increased soil moisture and temperature. mt.gov Soil pH between 6.5 and 8 does not appear to significantly influence its degradation rate, but soil sterilization greatly reduces it, indicating that microbial activity is a key degradation pathway. mt.gov The main route of dissipation for chlorothalonil in the environment is expected to be through aqueous, biotic degradation, with a half-life of 5-29 days. epa.gov It degrades under both aerobic aquatic (half-life of 7-16 days) and aerobic terrestrial conditions (half-life of 22-68 days), as well as through anaerobic degradation (half-life of 21-29 days). epa.gov Chlorothalonil is not susceptible to hydrolysis in waters with a pH below 9. epa.gov
The bioavailability of chlorothalonil and its metabolites is influenced by their mobility and sorption characteristics. Chlorothalonil itself has a relatively low to intermediate mobility in soils, with higher adsorption in soils with higher clay and silt content. mt.gov However, its major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), is more mobile in various soil types, including sand, loam, and silty clay loam. mt.govepa.gov This increased mobility contributes to the potential for groundwater contamination. epa.gov Another metabolite, R471811, is noted to be readily soluble in water and difficult to remove from drinking water, with reverse osmosis being one of the few effective treatment methods. nrw.de
Studies have shown that chlorothalonil does not significantly bioconcentrate in organisms like oysters and bluegill sunfish. epa.gov However, its recalcitrant metabolites can concentrate in the biochemical pool of organisms and are slow to be eliminated. epa.gov The detection frequency of chlorothalonil metabolites in soil versus groundwater appears to be inversely related and dependent on their sorption coefficient, which controls their retention in the soil versus leaching to groundwater. nih.gov
Environmental risk assessments for this compound consider its potential effects on various ecological receptors. These assessments typically use surrogate species to evaluate risks to broader ecosystems. epa.gov For instance, mallard ducks and bobwhite quails are used as surrogates for birds, laboratory rats for mammals, and various species of fish, aquatic invertebrates, and plants for aquatic ecosystems. epa.gov
The assessment endpoints include survival, growth, and reproductive success. epa.gov For short-term (acute) exposure, risk is assessed using toxicity values that estimate 50% survival rates (LC50 or LD50). For potential reproductive effects, the highest tested levels that did not induce any reproductive or growth effects (No Observable Adverse Effect Concentrations or NOAEC) are used. epa.gov
Risk assessment methodologies also incorporate environmental fate and transport models, such as the PRZM/EXAMS models, to predict estimated environmental concentrations (EECs) in surface water resulting from spray drift and runoff. epa.gov These models rely on data regarding the pesticide's application rates, environmental fate parameters (like half-life and mobility), and agricultural practices. epa.gov To ensure that the predicted EECs are protective of all populations, many of the model inputs are set at the upper 90th percentile. epa.gov
A key consideration in the risk assessment of chlorothalonil is the toxicity of its metabolites. epa.govepa.gov For example, the metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) is known to be more toxic to birds than the parent compound. epa.gov Therefore, risk assessments must account for the combined residues of chlorothalonil and its significant metabolites. epa.gov Tolerances for residues in or on various raw agricultural commodities are established for the combined residues of chlorothalonil and its 4-hydroxy metabolite. epa.gov
The potential for groundwater contamination is another critical aspect of the risk assessment for chlorothalonil and its mobile degradates. epa.gov The U.S. EPA has required small-scale retrospective groundwater monitoring to fully understand this potential, based on monitoring data and the environmental fate characteristics of the parent compound and its metabolites. epa.gov
Bioremediation and Mitigation Strategies for Environmental Contamination
Given the persistence and potential for contamination of soil and water resources by this compound and its metabolites, bioremediation and mitigation strategies are important considerations.
One of the primary mitigation strategies is the regulation and restriction of its use. The European Union, for example, did not extend the authorization for chlorothalonil at the beginning of 2020 due to concerns about its metabolites in groundwater. nrw.de
For existing contamination, particularly in water sources, treatment technologies are necessary. For the metabolite R471811, which is readily soluble and difficult to remove, reverse osmosis has been identified as a suitable process for drinking water treatment. nrw.de Other common treatment methods like activated carbon, UV disinfection, or ozonation are considered only suitable to a limited extent or are unsuitable for removing this specific metabolite. nrw.de
Research into bioremediation often focuses on identifying microorganisms capable of degrading the contaminant. While specific bioremediation strategies for chlorothalonil are not extensively detailed in the provided search results, the observation that its degradation is significantly reduced in sterilized soil points to the crucial role of soil microbes in its natural attenuation. mt.gov This suggests that enhancing the activity of native microbial populations could be a potential bioremediation approach.
The development of analytical methods to monitor chlorothalonil and its metabolites in the environment is also a key component of mitigation, as it allows for the early detection of contamination and the assessment of the effectiveness of remediation and management strategies. nih.gov
Knowledge Gaps and Future Research Trajectories for 2,4,6 Trichloroisophthalonitrile
Elucidation of Undiscovered Synthetic Routes and Chemical Transformations
While the commercial synthesis of 2,4,6-Trichloroisophthalonitrile is well-established, primarily through the chlorination of isophthalonitrile, there is a notable lack of exploration into alternative and potentially more sustainable synthetic pathways. The current industrial processes often involve harsh reagents and conditions, leading to the formation of impurities that require significant purification steps. Future research should focus on developing greener synthetic methods, potentially utilizing novel catalytic systems to improve atom economy and reduce hazardous waste. A patent for the preparation of chlorothalonil (B1668833) mentions using m-phthalonitrile, nitrogen, chlorine, and a special ammoxidation catalyst with fluidized bed and fixed bed technologies. google.com
Furthermore, the full spectrum of chemical transformations that this compound can undergo remains largely uncharted. Beyond its known reactions with nucleophiles, which are fundamental to its fungicidal activity through the inactivation of sulfhydryl enzymes, its reactivity profile is not comprehensively understood. mdpi.com A significant research trajectory would be the systematic investigation of its reactions with a wider array of reagents to uncover novel derivatives with potentially useful properties. For instance, exploring its utility as a building block in more complex molecular architectures could open up new applications. The reactivity of chlorothalonil added to ethyl acetate (B1210297) extracts of onions was shown to be rapid and complete, forming several more polar components, none of which were likely to regenerate the parent compound. fao.org This highlights the compound's reactivity and the potential for discovering new transformation products.
Comprehensive Understanding of Environmental Degradation Pathways and Intermediates
The environmental fate of this compound is a subject of ongoing research, yet significant gaps persist in our understanding of its complete degradation profile. While major degradation products have been identified, the full cascade of intermediate compounds formed during its breakdown in various environmental compartments (soil, water, sediment) is not fully elucidated.
Both biotic and abiotic processes contribute to its degradation. mdpi.com Photolysis is a major dissipation pathway, with the rate being influenced by the presence of natural photosensitizers. mdpi.com Microbial degradation also plays a crucial role, with some bacterial strains capable of degrading it to undetectable levels. mdpi.com However, the specific enzymes and metabolic pathways involved in many of these microbial processes are not fully characterized.
One of the primary and more stable metabolites identified is 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082), which is formed under anaerobic conditions through hydrolytic dechlorination. mdpi.comyoutube.comnih.gov This metabolite is of particular concern as it can be more persistent and mobile than the parent compound. youtube.com Other identified degradation products include 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene (B3060965) and 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene. researchgate.net A study also identified 2,5,6-trichloro-4-hydroxyisophthalonitrile and this compound as two major degradation products. mdpi.comresearchgate.net
Table 1: Known Degradation Products of this compound
| Degradation Product Name | Chemical Formula | Environment Found | Reference |
| 4-hydroxy-2,5,6-trichloroisophthalonitrile | C₈HCl₃N₂O | Soil, Water | mdpi.comyoutube.comnih.gov |
| 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene | C₈H₄Cl₄N₂O₂ | Soil | researchgate.net |
| 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene | C₈H₃Cl₃N₂O₂ | Soil | researchgate.net |
| 2,5,6-trichloro-4-hydroxyisophthalonitrile | C₈HCl₃N₂O | - | mdpi.comresearchgate.net |
| This compound | C₈HCl₃N₂ | - | researchgate.net |
Refinement and Standardization of Ultra-Trace Analytical Methods
The detection of this compound and its metabolites at environmentally relevant concentrations presents a significant analytical challenge. While various methods have been developed, including high-performance liquid chromatography (HPLC) with UV detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), there is a need for further refinement and standardization, particularly for ultra-trace analysis in complex matrices. google.comnih.govresearchgate.net
The molecular characteristics of chlorothalonil can lead to determination difficulties in certain vegetable matrices like leek or garlic due to high interaction with natural components, resulting in low recoveries with common multi-residue methods. fao.org For instance, the QuEChERS method, widely used for pesticide residue analysis, has shown poor recovery for chlorothalonil in some matrices. fao.org This highlights the need for matrix-specific optimization of extraction and clean-up procedures.
Furthermore, the development of more sensitive and selective methods is crucial for monitoring low-level contamination in environmental samples and for assessing human exposure. The limit of detection for HPLC with UV detection after concentration has been reported to be approximately 0.5 micrograms per liter. nih.gov GC-MS/MS methods have shown limits of detection below 10 μg kg⁻¹, with negative chemical ionization (NCI) being more sensitive than electron impact ionization (EI). fao.org For water samples, an ultrasound-assisted emulsification microextraction technique followed by GC-MS/MS has achieved a detection limit of 0.2 ng/L for the related compound 2,4,6-trichloroanisole.
Future research should focus on the development of robust, validated, and standardized analytical methods that can be readily implemented in monitoring laboratories worldwide. This includes the development of certified reference materials for both the parent compound and its key metabolites to ensure data quality and comparability across studies.
Exploration of Novel Advanced Material Applications and Structure-Property Relationships
A significant and largely unexplored area of research is the potential application of this compound as a building block for novel advanced materials. Its molecular structure, featuring a benzene (B151609) ring substituted with four chlorine atoms and two nitrile groups, presents multiple reactive sites that could be exploited for polymerization or for the synthesis of functional materials.
Currently, the scientific literature is almost exclusively focused on its fungicidal properties, with a near-complete absence of studies investigating its use in materials science. There is a clear opportunity to investigate whether this compound or its derivatives can be used as monomers for the synthesis of specialty polymers with unique thermal, electronic, or mechanical properties. The high chlorine content could, for example, impart flame retardant properties.
Furthermore, the nitrile groups could be chemically modified or used as coordinating sites for the synthesis of metal-organic frameworks (MOFs) or other porous materials. While the synthesis of MOFs using other organic linkers is a well-established field, the potential of using a highly functionalized and commercially available molecule like this compound as a ligand has not been reported. youtube.comresearchgate.netnih.govresearchgate.net
Future research in this area should begin with fundamental studies of the reactivity of this compound in polymerization reactions and its coordination chemistry with various metal ions. Establishing the structure-property relationships of any resulting materials will be key to identifying potential applications, for example, in gas storage, catalysis, or as functional coatings. The exploration of this knowledge gap could transform a compound currently viewed primarily through an environmental and toxicological lens into a valuable precursor for advanced materials.
Predictive Modeling of Environmental Fate and Transport
Predictive modeling is an essential tool for assessing the environmental risk of pesticides. While models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) have been used to simulate the environmental fate and transport of this compound, there is a need for more sophisticated and validated models.
The environmental behavior of this compound is complex, influenced by factors such as soil type, organic matter content, pH, and microbial activity. mdpi.com For example, its sorption to soil and sediment is high, which generally limits its leaching into groundwater. mdpi.com However, its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, appears to be more mobile. youtube.com
Future research should focus on developing and validating predictive models that can more accurately account for the following:
The formation and transport of key degradation products.
The influence of varying environmental conditions on degradation rates.
The potential for long-range atmospheric transport.
By integrating more detailed experimental data on its degradation pathways and its interactions with different environmental components, more robust and reliable predictive models can be developed. These models will be invaluable for conducting more accurate environmental risk assessments and for developing strategies to mitigate potential environmental contamination.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying 2,4,6-Trichloroisophthalonitrile in environmental matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with electron ionization (EI) at 15 eV is recommended for identification. Use a non-polar column (e.g., DB-1) with Kovats retention indices (RI ≈ 1787) to confirm retention behavior. Isotope pattern matching and mass accuracy (±0.001 Da) are critical for distinguishing it from structurally similar metabolites like 2,4,5-Trichloroisophthalonitrile . For quantification, calibrate using certified reference materials and validate with matrix-matched standards to account for environmental interferences.
Q. How is this compound synthesized, and what are the key reaction conditions?
- Methodological Answer : Synthesis typically involves chlorination of isophthalonitrile derivatives under controlled conditions. For example, dichlorophthalonitrile intermediates (e.g., 4,5-dichlorophthalonitrile) can be further chlorinated using sulfuryl chloride (SO₂Cl₂) at 80–100°C in anhydrous dichloromethane. Catalysts like FeCl₃ or AlCl₃ enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol/water mixtures .
Q. What are the environmental occurrence and stability of this compound in agricultural systems?
- Methodological Answer : As a degradation product of chlorothalonil, it is detected in soil and water using accelerated solvent extraction (ASE) followed by GC/MS. Stability studies show a half-life of 14–28 days in aerobic soils, influenced by pH (optimal degradation at pH 6–7) and microbial activity. Use sterile control experiments to differentiate biotic vs. abiotic degradation pathways .
Advanced Research Questions
Q. How can contradictions in degradation pathway data for this compound be resolved?
- Methodological Answer : Combine stable isotope tracing (e.g., ¹³C-labeled compounds) with high-resolution mass spectrometry (HRMS) to track metabolite formation. For example, 4-hydroxy-2,5,6-trichloroisophthalonitrile and 2,5,6-trichloro-4-methoxyisophthalonitrile are key intermediates. Use statistical tools like principal component analysis (PCA) to correlate degradation rates with soil microbiota composition .
Q. What thermodynamic properties are critical for predicting the environmental mobility of this compound?
- Methodological Answer : Key thermodynamic parameters include:
Q. What methodologies optimize the electrochemical reduction of this compound for environmental remediation?
- Methodological Answer : Use palladium-loaded titanium (Pd/Ti) electrodes for catalytic dechlorination. Optimize parameters via response surface methodology (RSM):
- pH : 5.0–6.0 (prevents Pd oxidation).
- Current density : 2.5 mA/cm² (balances reaction rate and energy efficiency).
- Supporting electrolyte : 0.1 M Na₂SO₄ (enhances conductivity).
Monitor intermediates (e.g., dichloro derivatives) via cyclic voltammetry and LC-MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported degradation half-lives of this compound?
- Methodological Answer : Discrepancies often arise from variations in soil organic matter (SOM) content and microbial consortia. Standardize test conditions using OECD Guideline 307:
- Soil type : Use loamy soil (20% SOM) as a reference.
- Incubation : Maintain 25°C and 60% water-holding capacity.
- Controls : Include autoclaved soil for abiotic degradation rates.
Statistical meta-analysis of published half-lives can identify outliers linked to methodological differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
